Dibromomethane

Description

Dibromomethane is a member of the class of bromomethanes that is methane substituted by two bromo groups. It is produced by marine algae. It has a role as a marine metabolite and an algal metabolite. It is a member of bromomethanes and a bromohydrocarbon.

dibromomethane is a natural product found in Chondrus crispus and Ascophyllum nodosum with data available.

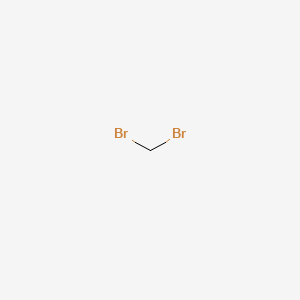

Structure

3D Structure

Properties

IUPAC Name |

dibromomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBFPHVGVWTDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021557 | |

| Record name | Dibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromomethane appears as a colorless liquid with a pleasant odor. Insoluble in water and denser than water. May be toxic by ingestion. Used as a solvent and as a motor fuel., Liquid, Colorless liquid with a sweet, pleasant odor; [CHRIS] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

206.6 °F at 760 mmHg (USCG, 1999), 97 °C | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

11.70 g/1000 g water @ 15 °C; 11.93 g/1000 g water @ 30 °C, Miscible with chloroform, alcohol, ether, acetone, > 10% in acetone, > 10% in ether, For more Solubility (Complete) data for DIBROMOMETHANE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 15 °C: 1.2 (moderate) | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.497 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.4969 g/cc @ 20 °C, Relative density (water = 1): 2.5 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.05 (Air= 1), Relative vapor density (air = 1): 6.0 | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

87.89 mmHg (USCG, 1999), 44.4 [mmHg], Vapor pressure: 40 mm Hg @ 23.3 °C, 44.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 4.7 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

74-95-3, 4371-77-1 | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromomethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibromomethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V69B659W01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-62.5 °F (USCG, 1999), -52.5 °C, -52.7 °C | |

| Record name | DIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBROMOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0354 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

dibromomethane physical and chemical properties

An In-Depth Technical Guide to Dibromomethane: Core Physical and Chemical Properties for the Research Scientist

Introduction

Dibromomethane (CH₂Br₂), also known as methylene bromide, is a dihalogenated methane that serves as a versatile and valuable tool in the modern research and development landscape.[1][2][3] While its natural occurrence is noted in marine algae, its utility in synthetic chemistry is far more prominent.[1][4] For professionals in drug development and organic synthesis, a comprehensive understanding of its physical characteristics and chemical reactivity is not merely academic—it is fundamental to its effective and safe application. This guide provides an in-depth exploration of dibromomethane, moving beyond simple data points to offer insights into its behavior, applications, and handling. It is structured to provide a foundational understanding for researchers leveraging this compound as a solvent, a reagent, or a synthetic intermediate.[5][6]

Molecular and Spectroscopic Profile

The foundation of dibromomethane's utility lies in its simple yet reactive molecular structure. As a methane molecule substituted with two bromine atoms, it possesses a unique electronic and steric profile that dictates its behavior.[1][4]

Key Identifiers:

The structural properties of dibromomethane are visualized below, providing a clear reference for its molecular geometry and key physical data points.

Caption: Molecular identifiers and key physical properties of Dibromomethane.

Physical Properties: A Quantitative Overview

Dibromomethane is a dense, colorless liquid characterized by a sweet, pleasant odor.[1][4][11] Its high density compared to water and its limited aqueous solubility are critical considerations for reaction workups and extraction procedures.[1][10] The physical properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | CH₂Br₂ | [1][7][12][13] |

| Molecular Weight | 173.83 g/mol | [1][10][11][13] |

| Appearance | Colorless liquid | [1][2][4][10] |

| Odor | Sweet, pleasant odor | [1][11] |

| Density | 2.477 g/mL at 25°C | [2][4][7][10][12][14] |

| Melting Point | -52.7 °C (-62.9 °F) | [2][3][9][15][16] |

| Boiling Point | 96-98 °C (205-208 °F) | [2][4][7][8][10][12][14][16] |

| Solubility in Water | Approx. 12 g/L at 20°C (Slightly soluble) | [2][7] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, acetone, chloroform | [2][17] |

| Vapor Pressure | 34.9 mmHg at 20°C | [12][14][18] |

| Vapor Density | 6.05 (Air = 1) | [1][14][18] |

| Refractive Index (n²⁰/D) | 1.541 | [2][4][18] |

| LogP (Octanol/Water Partition Coeff.) | 1.70 | [1] |

Chemical Properties and Reactivity

Dibromomethane's reactivity is primarily dictated by the two bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This makes it a valuable C1 building block in organic synthesis.[5]

Stability and Decomposition: Dibromomethane is stable under standard conditions but can decompose when exposed to high temperatures or light, potentially releasing toxic bromine and hydrogen bromide fumes.[10]

Reactivity Profile: As a halogenated aliphatic compound, dibromomethane is moderately reactive.[4][19] Its reactivity generally decreases with a higher degree of halogen substitution.[4][14][19] It is incompatible with certain classes of chemicals, and these interactions can be hazardous.

-

Strong Bases: Can undergo elimination or substitution reactions.[10]

-

Alkali Metals: Reacts violently, particularly with potassium.[4][18]

-

Chemically Active Metals: Incompatible with aluminum and magnesium.[4][18]

The following diagram illustrates the primary reactivity pathways and incompatibilities for dibromomethane, providing a crucial reference for planning synthetic routes and ensuring laboratory safety.

Caption: Experimental workflow for the synthesis of 1,3-benzodioxole.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, combine catechol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Rationale: K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic catechoxide. DMF is an excellent solvent for this type of Sₙ2 reaction.

-

-

Initial Heating: Heat the stirred suspension to 80-90 °C.

-

Rationale: This initial heating ensures the reagents are well-mixed and the base is activated before the addition of the electrophile.

-

-

Addition of Dibromomethane: Add dibromomethane (1.1 equivalents) dropwise to the heated mixture over 30 minutes.

-

Rationale: Dropwise addition is crucial to control the reaction rate and any potential exotherm. An excess of the alkylating agent ensures the full conversion of the catechol.

-

-

Reaction: After the addition is complete, increase the temperature to 110-120 °C and maintain it for 2-4 hours.

-

Rationale: The higher temperature provides the necessary activation energy for the second nucleophilic substitution, which is slower than the first, to drive the reaction to completion.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the catechol spot is no longer visible.

-

Rationale: TLC provides a reliable, real-time check on the consumption of the starting material, preventing unnecessary heating or premature termination of the reaction.

-

-

Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Rationale: The aqueous workup removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent. Extraction isolates the organic product.

-

-

Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield pure 1,3-benzodioxole.

-

Rationale: Purification is essential to remove any unreacted starting materials or byproducts, ensuring the final product meets the required specifications for subsequent use.

-

Safety, Handling, and Storage

Hazards: Dibromomethane is considered a hazardous substance. [3]It is an irritant to the skin and eyes. [1][3]Inhalation of vapors can cause anesthetic effects, nausea, and dizziness, while ingestion may be toxic. [1][3] Handling Protocol:

-

Ventilation: Always handle dibromomethane in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a lab coat.

-

Dispensing: Dispense from a sealed container, avoiding splashes. Use a syringe or cannula for transfers when possible.

-

Spills: In case of a small spill, absorb the liquid with a non-combustible absorbent material like sand or earth and place it in a sealed container for disposal. [19] Storage: Store dibromomethane in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizers and alkali metals. [4][18]Keep the container tightly sealed.

Conclusion

Dibromomethane is a cornerstone chemical for synthetic chemists, offering a unique combination of physical properties and chemical reactivity. Its utility as a dense, moderately polar solvent is complemented by its primary role as a C1 electrophile in a variety of synthetic transformations, most notably in forming methylenedioxy acetals and as a precursor for cyclopropanation reagents. A thorough understanding of its properties, reactivity profile, and handling requirements—as detailed in this guide—is paramount for any researcher aiming to exploit its full potential safely and effectively in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3024, Dibromomethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibromomethane. Retrieved from [Link]

-

Restek. (n.d.). Dibromomethane: CAS # 74-95-3 Compound Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). dibromomethane. Retrieved from [Link]

-

Grokipedia. (n.d.). Dibromomethane. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibromomethane as a Key Solvent and Intermediate in Organic Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibromomethane (CAS 74-95-3): Properties, Preparation & Industrial Uses. Retrieved from [Link]

-

Stenutz. (n.d.). dibromomethane. Retrieved from [Link]

-

PubMed. (1981). Chemical Reactivity and Mutagenicity of Some Dihalomethanes. Retrieved from [Link]

-

Chemkits.eu. (n.d.). Dibromomethane, Methylene bromide, 99.0+%. Retrieved from [Link]

-

TradeIndia. (n.d.). Dibromomethane (CAS 74-95-3) - High Purity Analytical Standard. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137644, Dibromomethane-d2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibromomethane as a Solvent: Properties and Industrial Uses. Retrieved from [Link]

Sources

- 1. Dibromomethane | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibromomethane - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Dibromomethane | 74-95-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. ez.restek.com [ez.restek.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Dibromomethane (CAS 74-95-3) - High Purity Analytical Standard at Attractive Price [nacchemical.com]

- 10. sdlookchem.com [sdlookchem.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. 74-95-3 CAS MSDS (Dibromomethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. ジブロモメタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Dibromomethane CAS#: 74-95-3 [m.chemicalbook.com]

- 15. dibromomethane [stenutz.eu]

- 16. accustandard.com [accustandard.com]

- 17. Page loading... [guidechem.com]

- 18. parchem.com [parchem.com]

- 19. DIBROMOMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Dibromomethane

Abstract

Dibromomethane (CH₂Br₂), also known as methylene bromide, is a dense, colorless liquid with significant applications as a solvent, reagent in organic synthesis, and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Its utility in creating methylene bridges in organic molecules makes it a valuable tool for chemists. This technical guide provides a comprehensive overview of the principal methods for the synthesis and preparation of dibromomethane, intended for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of each synthetic route, offers detailed experimental protocols, and presents a comparative analysis of the various methodologies.

Introduction to Dibromomethane

Dibromomethane is a halogenated hydrocarbon with a boiling point of 97 °C and a density of approximately 2.49 g/cm³.[2] It is sparingly soluble in water but miscible with many organic solvents.[3] The C-Br bonds in dibromomethane are susceptible to nucleophilic attack, making it a useful alkylating agent. Furthermore, it can be used in the generation of carbenes or carbenoids for cyclopropanation reactions. The choice of synthetic method for dibromomethane often depends on the desired scale of production, available starting materials, and purity requirements.

Industrial-Scale Synthesis Methods

The commercial production of dibromomethane is dominated by methods that utilize readily available and cost-effective starting materials such as dichloromethane.

Halogen Exchange from Dichloromethane

The most common industrial synthesis of dibromomethane involves the halogen exchange reaction of dichloromethane (CH₂Cl₂) with a bromine source.[3] This can be achieved using either bromine (Br₂) or hydrogen bromide (HBr) in the presence of a Lewis acid catalyst, typically aluminum (Al) or aluminum trichloride (AlCl₃).[3][4]

The overall reactions are as follows:

-

With Bromine: 6 CH₂Cl₂ + 3 Br₂ + 2 Al → 6 CH₂BrCl + 2 AlCl₃ 6 CH₂BrCl + 3 Br₂ + 2 Al → 6 CH₂Br₂ + 2 AlCl₃[3]

-

With Hydrogen Bromide: CH₂Cl₂ + HBr --(AlCl₃)--> CH₂BrCl + HCl CH₂BrCl + HBr --(AlCl₃)--> CH₂Br₂ + HCl[3]

The reaction proceeds through the activation of the bromine source by the Lewis acid catalyst. In the case of using bromine, the aluminum trichloride polarizes the Br-Br bond, making one of the bromine atoms more electrophilic. This electrophilic bromine is then attacked by the dichloromethane molecule. A plausible mechanism involves the formation of a bromonium ion-like intermediate, followed by the displacement of a chloride ion. The reaction proceeds stepwise, first forming bromochloromethane, which is then converted to dibromomethane in a subsequent halogen exchange step.

Caption: Mechanism of Dichloromethane Bromination.

-

Reactor Charging: A suitable reactor is charged with dichloromethane and the aluminum trichloride catalyst. For instance, 500 kg of dichloromethane and 14 kg of aluminum trichloride can be added to a 500L synthesis kettle.[5]

-

Reagent Addition: Hydrogen bromide gas (with a purity of ≥99%) is introduced into the reactor at a controlled flow rate (e.g., 6 m³/h).[5] The reaction is typically carried out under heating with low-pressure steam.[5]

-

Reaction Conditions: The reaction temperature is gradually increased and maintained within a specific range, for example, up to 72 °C.[5] The reaction time can be extensive, on the order of 22-28 hours for batch processes.[5]

-

Work-up and Purification: After the reaction is complete, the crude product is washed with an alkaline solution (e.g., soda ash) to neutralize any remaining acidic components.[6][7] The organic layer is then separated and purified by fractional distillation to yield high-purity dibromomethane.[5][7]

Thermal Bromination of Methyl Bromide

An alternative industrial process involves the high-temperature, gas-phase bromination of methyl bromide (CH₃Br).[8] This method avoids the use of chlorinated starting materials and can be operated as a continuous process.

The overall reaction is: CH₃Br + Br₂ --(heat)--> CH₂Br₂ + HBr[8]

This reaction proceeds via a free-radical chain mechanism, similar to the bromination of methane.

-

Initiation: At high temperatures (≥ 300 °C), bromine molecules dissociate into bromine radicals (Br•).[8]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from methyl bromide to form hydrogen bromide and a bromomethyl radical (•CH₂Br).

-

The bromomethyl radical then reacts with a bromine molecule to produce dibromomethane and another bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated by the combination of any two radicals.

Caption: Free-Radical Bromination of Methyl Bromide.

-

Reactor Setup: A vertical glass column reactor, which can be empty or packed, is heated electrically to the desired reaction temperature (e.g., 350-410 °C).[8]

-

Reagent Feed: Gaseous methyl bromide and bromine are continuously fed into the reactor. A high molar ratio of methyl bromide to bromine (e.g., 10:1 to 50:1) is crucial for high selectivity towards dibromomethane.[8]

-

Reaction: The reaction occurs in the gas phase as the reagents pass through the heated reactor.

-

Product Separation and Purification: The product stream is cooled, and the liquid fraction containing dibromomethane, unreacted bromine, and dissolved methyl bromide is separated from the gaseous fraction (mainly unreacted methyl bromide and HBr). The unreacted methyl bromide is typically recycled. The liquid product is then washed, dried, and purified by distillation to yield dibromomethane with a purity of >99.5%.[8]

Laboratory-Scale Synthesis

For laboratory applications, where smaller quantities of dibromomethane are required, different synthetic strategies are often employed, prioritizing convenience and yield over the cost of starting materials.

Reduction of Bromoform

A classic and reliable laboratory method for preparing dibromomethane is the reduction of bromoform (CHBr₃) using sodium arsenite (Na₃AsO₃) in an alkaline solution.[9]

The overall reaction is: CHBr₃ + Na₃AsO₃ + NaOH → CH₂Br₂ + Na₃AsO₄ + NaBr[3]

The reduction of bromoform by sodium arsenite in a basic medium is a complex process. It is believed to involve a nucleophilic attack of the arsenite ion on one of the bromine atoms of bromoform. The trivalent arsenic in sodium arsenite is a reducing agent and is oxidized to the pentavalent state (in sodium arsenate). The reaction likely proceeds through a series of steps involving the transfer of a hydride equivalent or a stepwise reduction-protonation sequence.

-

Preparation of Sodium Arsenite Solution: Dissolve 77 g of arsenic trioxide and 148 g of sodium hydroxide in 475 ml of water. This should be done with caution due to the toxicity of arsenic compounds and the exothermic nature of dissolving sodium hydroxide.

-

Reaction Setup: In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place 165 g of bromoform.[9]

-

Initiation and Reaction: Add a small portion (e.g., 10 ml) of the sodium arsenite solution to the bromoform and gently warm the mixture to initiate the reaction. Once the reaction starts, add the remaining sodium arsenite solution dropwise over 30-45 minutes at a rate that maintains a gentle reflux.[9]

-

Heating: After the addition is complete, heat the mixture on a steam bath for 3-4 hours.[9]

-

Isolation and Purification: The dibromomethane is isolated by steam distillation. The lower organic layer is separated. The aqueous layer can be extracted with ether to recover more product. The combined organic fractions are dried over anhydrous calcium chloride and then purified by fractional distillation, collecting the fraction boiling at 96-97 °C.[9]

Other Synthetic Approaches

Direct Bromination of Methane

Dibromomethane can also be produced by the direct free-radical bromination of methane.[10] However, this reaction is difficult to control and typically yields a mixture of bromomethane, dibromomethane, bromoform, and carbon tetrabromide.[10]

CH₄ + 2Br₂ --(UV light or heat)--> CH₂Br₂ + 2HBr

Controlling the stoichiometry (using a large excess of methane) can favor the formation of monobromomethane.[10] Achieving high selectivity for dibromomethane is challenging due to the increasing reactivity of the brominated methanes towards further bromination.[10]

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Scale | Catalyst/Reagent | Temperature | Yield | Purity | Advantages | Disadvantages |

| Halogen Exchange | Dichloromethane, Bromine/HBr | Industrial | Al/AlCl₃ | 40-72 °C[5] | High | >99.5%[5] | Uses readily available starting materials; high purity achievable. | Use of corrosive reagents; catalyst disposal. |

| Thermal Bromination | Methyl Bromide, Bromine | Industrial | None (thermal) | 300-410 °C[8] | High selectivity with reactant ratio control | >99.5%[8] | Continuous process; no chlorinated waste. | High temperatures required; handling of gaseous reagents. |

| Bromoform Reduction | Bromoform, Sodium Arsenite | Laboratory | NaOH | Reflux | ~60-70% | High after distillation | Good laboratory-scale method; reliable. | Use of highly toxic arsenic compounds. |

| Direct Methane Bromination | Methane, Bromine | Industrial/Lab | UV light or heat | High Temp. | Variable | Low (mixture of products) | Uses inexpensive methane. | Poor selectivity; difficult to control. |

Purification and Characterization

Crude dibromomethane from any of the above syntheses typically requires purification. Common impurities include unreacted starting materials, other brominated methanes, and acidic byproducts like HBr.

A general purification workflow involves:

-

Neutralization: Washing the crude product with a dilute alkaline solution (e.g., sodium carbonate) to remove acidic impurities.[6]

-

Washing: Washing with water to remove any remaining salts.

-

Drying: Drying the organic layer with a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

-

Distillation: Fractional distillation is the most effective method for obtaining high-purity dibromomethane, separating it from other components based on their boiling points.

The purity of the final product can be assessed using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and measurement of physical constants like boiling point and refractive index.

Safety and Handling

Dibromomethane is a hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if inhaled or swallowed and can cause skin and eye irritation.[11] Prolonged exposure may have effects on the central nervous system, liver, and kidneys.[11]

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

The reagents used in the synthesis of dibromomethane also pose significant hazards. For example, bromine is highly corrosive and toxic, and arsenic compounds are extremely toxic and carcinogenic. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of dibromomethane can be accomplished through several effective methods, with the choice of route largely dictated by the scale of production and available resources. Industrial processes favor the halogen exchange of dichloromethane due to economic viability and high product purity. For laboratory preparations, the reduction of bromoform offers a reliable, albeit hazardous, alternative. A thorough understanding of the reaction mechanisms, experimental parameters, and safety protocols is essential for the successful and safe synthesis of this important chemical intermediate.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.[11][12]

-

Cole-Parmer. "Material Safety Data Sheet - Dibromomethane, 99%." ([Link]11]

-

Shorr, L. M., et al. "Process for the preparation of dibromomethane." U.S. Patent 4,990,708, issued February 5, 1991.[8]

-

Vogel, A. I. A text book of practical organic chemistry. 3rd ed., Longman, 1974.[9]

-

Look Chemical. "99.5% Purity Dibromomethane CAS 74-95-3." ([Link]2]

-

Chemguide. "Multiple substitution in the methane and bromine reaction." ([Link]10]

-

Tianjin Changlu Haijing Grp Co Ltd. "Method for preparing dibromomethane." CN101412655A, published April 22, 2009.[6]

-

Tianjin Changlu Haijing Grp Co Ltd. "Method for preparing dibromomethane by continuous distillation." CN101913981A, published December 15, 2010.[7]

-

Shandong Dadi Salt Chem Group. "Method for preparing dibromomethane and methylene chlorobromide by one-pot." CN101357877A, published February 4, 2009.[13]

-

Look Chemical. "Dibromomethane is utilized in a range of applications across various fields." ([Link]1]

-

Eureka | Patsnap. "Method for preparing dibromomethane." ([Link]5]

-

Sciencemadness Wiki. "Bromoform." ([Link]]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sdlookchem.com [sdlookchem.com]

- 3. Dibromomethane - Wikipedia [en.wikipedia.org]

- 4. Dibromomethane synthesis - chemicalbook [chemicalbook.com]

- 5. Method for preparing dibromomethane - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101412655A - Method for preparing dibromomethane - Google Patents [patents.google.com]

- 7. CN101913981A - Method for preparing dibromomethane by continuous distillation - Google Patents [patents.google.com]

- 8. US4990708A - Process for the preparation of dibromomethane - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. biblio.com [biblio.com]

- 12. booksrun.com [booksrun.com]

- 13. CN101357877A - Method for preparing dibromomethane and methylene chlorobromide by one-pot - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Dibromomethane

This guide provides a comprehensive technical overview of the molecular structure, bonding, and reactivity of dibromomethane (CH₂Br₂). It is intended for researchers, scientists, and professionals in drug development who utilize halogenated hydrocarbons in their work. This document moves beyond a textbook description to offer field-proven insights into the causality behind the molecule's properties and its behavior in experimental settings.

Molecular Architecture of Dibromomethane: A Tetrahedral Framework

Dibromomethane, also known as methylene bromide, is a dihalogenated methane with the chemical formula CH₂Br₂.[1] At its core, the molecule adopts a tetrahedral geometry , a fundamental tenet of VSEPR theory for a central atom with four single bonds.[2][3] The central carbon atom is covalently bonded to two hydrogen atoms and two bromine atoms.

This tetrahedral arrangement is a direct consequence of the central carbon atom's sp³ hybridization . In this bonding model, the carbon's one 2s and three 2p atomic orbitals mix to form four equivalent sp³ hybrid orbitals, each with 25% s-character and 75% p-character.[4] These hybrid orbitals arrange themselves in a tetrahedral fashion to minimize electron-electron repulsion, resulting in an idealized bond angle of 109.5°.

However, experimental data reveals slight deviations from this ideal geometry. The H-C-H bond angle is approximately 110.9°, while the Br-C-Br bond angle is around 112.9°. These variations can be rationalized by Bent's rule , which states that atomic s-character tends to concentrate in orbitals directed towards more electropositive substituents. Since hydrogen is less electronegative than bromine, the C-H bonds have more s-character than the C-Br bonds. This increased s-character in the C-H bonding orbitals leads to a larger H-C-H bond angle. Conversely, the C-Br bonds have more p-character, resulting in a slightly smaller, yet still expanded, Br-C-Br angle due to the steric repulsion between the large bromine atoms.

The experimentally determined bond lengths in dibromomethane are approximately 1.08 Å for the C-H bonds and 1.93 Å for the C-Br bonds.

Table 1: Key Molecular Parameters of Dibromomethane

| Parameter | Value | Source(s) |

| Molecular Formula | CH₂Br₂ | [1] |

| Molar Mass | 173.83 g/mol | [1] |

| Molecular Geometry | Tetrahedral | [2][3] |

| H-C-H Bond Angle | ~110.9° | |

| Br-C-Br Bond Angle | ~112.9° | |

| C-H Bond Length | ~1.08 Å | |

| C-Br Bond Length | ~1.93 Å |

The Nature of Bonding in Dibromomethane

The chemical bonds within dibromomethane are predominantly covalent , involving the sharing of electrons between atoms. The electronegativity difference between carbon (2.55) and hydrogen (2.20) results in a relatively nonpolar C-H bond. In contrast, the significant electronegativity difference between carbon (2.55) and bromine (2.96) creates a polar covalent C-Br bond . The electrons in the C-Br bond are drawn more closely to the bromine atom, inducing a partial negative charge (δ-) on the bromine and a partial positive charge (δ+) on the carbon atom.

This bond polarity is the foundation of dibromomethane's overall molecular polarity. The asymmetrical arrangement of the polar C-Br bonds and the less polar C-H bonds around the central carbon atom results in a non-zero net dipole moment . The experimentally determined dipole moment of dibromomethane is approximately 1.43 Debye in the gaseous phase. This significant dipole moment classifies dibromomethane as a polar molecule .

Intermolecular Forces: The Drivers of Physical Properties

The polarity of dibromomethane dictates the nature of its intermolecular forces. The primary forces at play are:

-

Dipole-Dipole Interactions: As polar molecules, dibromomethane molecules align themselves so that the positive end of one molecule is attracted to the negative end of another. These electrostatic attractions are a significant contributor to the intermolecular forces.

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within the molecules. The large number of electrons in the bromine atoms makes dibromomethane highly polarizable, leading to substantial London dispersion forces.

It is important to note that dibromomethane does not exhibit hydrogen bonding . Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. In dibromomethane, the hydrogen atoms are bonded to carbon, which is not sufficiently electronegative to facilitate hydrogen bonding.

The combined effect of dipole-dipole and London dispersion forces results in dibromomethane being a liquid at room temperature with a relatively high boiling point (97 °C) compared to nonpolar molecules of similar size.

Spectroscopic Characterization of Dibromomethane

Spectroscopic techniques provide a powerful means to probe the molecular structure and bonding of dibromomethane.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's chemical bonds.[5] For a non-linear molecule like dibromomethane, with 5 atoms, there are 3N-6 = 9 fundamental vibrational modes.[2] The activity of these modes in IR and Raman spectra is governed by selection rules: a vibrational mode is IR active if it results in a change in the molecule's dipole moment, and it is Raman active if it causes a change in the molecule's polarizability.

The vibrational spectrum of dibromomethane exhibits characteristic peaks corresponding to the stretching and bending of its C-H and C-Br bonds.

Table 2: Fundamental Vibrational Frequencies of Dibromomethane

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | IR Activity | Raman Activity |

| ~3050 | C-H Symmetric Stretch | Active | Active |

| ~3120 | C-H Asymmetric Stretch | Active | Active |

| ~1400 | CH₂ Scissoring | Active | Active |

| ~1250 | CH₂ Wagging | Active | Active |

| ~1080 | CH₂ Twisting | Inactive | Active |

| ~800 | CH₂ Rocking | Active | Active |

| ~640 | C-Br Symmetric Stretch | Active | Active |

| ~700 | C-Br Asymmetric Stretch | Active | Active |

| ~170 | CBr₂ Deformation | Active | Active |

Note: The exact peak positions may vary slightly depending on the experimental conditions (e.g., phase, solvent).

The C-H stretching vibrations appear at high frequencies, while the heavier C-Br bonds vibrate at lower frequencies. The "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of bending and stretching vibrations that is unique to dibromomethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of dibromomethane reveals a single peak, indicating that the two hydrogen atoms are chemically equivalent. The chemical shift of this peak is typically around 4.94 ppm (in CDCl₃), which is downfield from alkanes due to the deshielding effect of the electronegative bromine atoms.

Reactivity of the C-Br Bond: A Gateway to Synthesis

The polar nature of the C-Br bond in dibromomethane is the primary determinant of its chemical reactivity. The partial positive charge on the carbon atom makes it an electrophilic center , susceptible to attack by nucleophiles (electron-rich species).[6][7]

Dibromomethane readily undergoes nucleophilic substitution reactions , typically via an Sₙ2 (bimolecular nucleophilic substitution) mechanism .[8][9] The Sₙ2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry at the carbon center.[9]

The C-Br bond dissociation energy in dibromomethane is approximately 62.5 kcal/mol. This relatively low bond energy, coupled with the good leaving group ability of the bromide ion, makes dibromomethane a versatile reagent in organic synthesis.

Experimental Protocol: A Representative Sₙ2 Reaction

The following is a generalized protocol for the reaction of dibromomethane with a nucleophile, such as an alkoxide, to form an ether.

Objective: To synthesize a dialkoxymethane via a double Sₙ2 reaction.

Materials:

-

Dibromomethane

-

Sodium alkoxide (e.g., sodium ethoxide)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve the sodium alkoxide in the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a stoichiometric amount of dibromomethane to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over the anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by distillation or column chromatography as needed.

Causality in Experimental Choices:

-

Polar Aprotic Solvent: A polar aprotic solvent like DMF is used because it can solvate the cation (Na⁺) of the nucleophile, leaving the anion (alkoxide) more "naked" and, therefore, more nucleophilic. It does not solvate the nucleophile as strongly as a protic solvent would, which would hinder its ability to attack the electrophilic carbon.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive alkoxide with atmospheric moisture or oxygen.

-

Heating: Heating the reaction mixture provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Conclusion

Dibromomethane's molecular structure and bonding are a classic illustration of the principles of VSEPR theory, orbital hybridization, and the influence of electronegativity. Its tetrahedral geometry, polar covalent bonds, and resulting molecular dipole moment give rise to specific intermolecular forces that govern its physical properties. The electrophilic nature of the carbon atom in the C-Br bond makes dibromomethane a valuable substrate for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry. A thorough understanding of these fundamental principles is essential for the effective and safe application of dibromomethane in research and development.

Visualization of Key Concepts

Molecular Structure of Dibromomethane

Caption: Ball-and-stick model of dibromomethane's tetrahedral geometry.

Sₙ2 Reaction Mechanism

Caption: Simplified workflow of the Sₙ2 reaction mechanism for dibromomethane.

References

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

FutureLearn. (n.d.). Tools of the trade: understanding nucleophilic substitution reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dibromomethane. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Dibromomethane. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Van der Waals constants (data page). Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

-

Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]

-

Organic 2 Lab ACHM 223. (2019, February 15). Experiment- Nucleophilic Substitution Reactions [Video]. YouTube. [Link]

-

chemeurope.com. (n.d.). Van der Waals constants (data page). Retrieved from [Link]

-

GovInfo. (n.d.). Tables of molecular vibrational frequencies, part 3. Retrieved from [Link]

-

Wikipedia. (n.d.). Orbital hybridisation. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

University of Siegen. (n.d.). Vibrational Spectroscopy (IR, Raman). Retrieved from [Link]

-

AMS. (2023, November 21). V3 - Vibrational Spectroscopy II. Retrieved from [Link]

-

Cardiff University. (2023, May 22). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. ORCA. Retrieved from [Link]

-

Massachusetts Institute of Technology. (2021, February 22). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Spectroscopic investigation of acenes and perylene dyes in the triplet-excited state. Retrieved from [Link]

-

YouTube. (2024, March 19). Lewis Structure of CH2Br2 (dibromomethane). Retrieved from [Link]

Sources

- 1. Dibromomethane | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. franz.thiemann.io [franz.thiemann.io]

- 3. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. quora.com [quora.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. SN2 Reaction Mechanism [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Dibromomethane

Authored by a Senior Application Scientist

Introduction: Dibromomethane (CH₂Br₂), also known as methylene bromide, is a halogenated hydrocarbon with applications as a solvent, in organic synthesis, and as a component in motor fuels.[1] Its simple, symmetric structure makes it an excellent model compound for demonstrating the principles of spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for researchers in chemical synthesis, materials science, and drug development to ensure purity, verify structure, and monitor reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of dibromomethane, grounded in fundamental principles and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nucleus

NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. For dibromomethane, both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural confirmation.

Expertise & Experience: The Causality of Chemical Shifts

The presence of two highly electronegative bromine atoms significantly influences the electronic environment of the neighboring protons and carbon. This electronegativity withdraws electron density from the central carbon and its attached protons, a phenomenon known as deshielding. In an NMR spectrometer's magnetic field, deshielded nuclei experience a stronger effective magnetic field and thus resonate at a higher frequency, or "downfield." This deshielding effect is the primary determinant of the chemical shifts observed for dibromomethane.[2][3][4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dibromomethane.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in ¹H NMR, preventing solvent signals from obscuring the analyte peaks.[5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a universal reference point.[5]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.

-

"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks. Poor shimming is a common source of unreliable data.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a concentrated sample.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (~1.1%), more scans (e.g., 128 or more) are required to achieve an adequate signal-to-noise ratio.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratio of protons.

-

Data Presentation: ¹H and ¹³C NMR of Dibromomethane

| Parameter | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | ~4.95 ppm | ~21.6 ppm |

| Solvent | CDCl₃ | CDCl₃ |

| Multiplicity | Singlet (s) | Singlet (s) |

| Integration | 2H | 1C |

Note: The exact chemical shift can vary slightly based on solvent and concentration.

Trustworthiness: Interpretation of NMR Spectra

-

¹H NMR Spectrum: The spectrum exhibits a single peak (a singlet) at approximately 4.95 ppm.[6]

-

Causality: The two protons in dibromomethane are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they resonate at the same frequency, producing a single signal.[7] Furthermore, as there are no adjacent, non-equivalent protons, no spin-spin splitting occurs, resulting in a singlet. The downfield chemical shift (~4.95 ppm) is a direct consequence of the significant deshielding caused by the two adjacent bromine atoms.[8]

-

-

¹³C NMR Spectrum: The spectrum shows a single resonance at approximately 21.6 ppm.

-

Causality: Similar to the protons, the molecule contains only one unique carbon environment. The electronegative bromine atoms deshield the carbon nucleus, shifting its resonance downfield from where a typical alkane carbon would appear (e.g., methane at -2.3 ppm). This "heavy atom effect" from bromine influences the carbon's chemical shift.[9][10]

-

Visualization: Structure of Dibromomethane

Caption: Molecular structure of dibromomethane (CH₂Br₂).

Infrared (IR) Spectroscopy: Observing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is a powerful tool for identifying the functional groups present.

Expertise & Experience: The Physics of Bond Vibrations

The C-H and C-Br bonds in dibromomethane are not static; they stretch, bend, and wag at specific frequencies determined by the masses of the atoms and the strength of the bonds. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum. For alkyl halides, the most diagnostically useful vibrations are the C-H wagging of the -CH₂X group and the C-X stretching vibrations.[11][12]

Experimental Protocol: Acquiring a Liquid-Film IR Spectrum

-

Sample Preparation:

-

Place one clean, dry salt plate (e.g., KBr or NaCl) on a flat surface. Salt plates are used because they are transparent to infrared radiation.[13]

-

Apply one or two drops of liquid dibromomethane to the center of the plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which can crack the plates.

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

-

Correlate these bands with known vibrational frequencies for specific functional groups.

-

Data Presentation: Characteristic IR Absorptions of Dibromomethane

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H Asymmetric Stretch | Medium |

| ~2980 | C-H Symmetric Stretch | Medium |

| ~1220 | CH₂ Wagging (-CH₂X) | Strong |

| ~640 | C-Br Asymmetric Stretch | Strong |

| ~580 | C-Br Symmetric Stretch | Strong |

Source: Data compiled from NIST Chemistry WebBook and general ranges for alkyl halides.[12][13][14]

Trustworthiness: Interpretation of the IR Spectrum

The IR spectrum of dibromomethane is characterized by a few strong, distinct peaks.

-

C-H Vibrations: The peaks above 2900 cm⁻¹ are characteristic of C-H stretching vibrations.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains vibrations that are unique to the molecule as a whole.

-

CH₂ Wagging: A strong absorption around 1220 cm⁻¹ is indicative of the CH₂ wagging motion, which is characteristic for terminal alkyl halides.[11][13]

-

C-Br Stretching: The most prominent features for identifying dibromomethane are the strong absorption bands in the 700-500 cm⁻¹ range.[12][13] These peaks, found around 640 cm⁻¹ and 580 cm⁻¹, are due to the asymmetric and symmetric stretching of the C-Br bonds, respectively. The low frequency of these vibrations is a direct result of the large mass of the bromine atom.[15]

-

Visualization: Key Vibrational Modes

Sources

- 1. Dibromomethane | CH2Br2 | CID 3024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 5. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Dibromomethane(74-95-3) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. | Semantic Scholar [semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 14. Methane, dibromo- [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

The Natural Occurrence of Dibromomethane in Marine Algae: Biosynthesis, Ecological Significance, and Analytical Methodologies

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomethane (CH₂Br₂) is a volatile organobromine compound of significant interest due to its substantial contribution to the atmospheric bromine budget and its role in marine ecosystems. Marine macroalgae, particularly species within the Rhodophyta (red algae) phylum, are primary natural producers of this and other polyhalogenated methanes. This technical guide provides a comprehensive overview of the natural occurrence of dibromomethane in these organisms. It delves into the enzymatic pathways responsible for its biosynthesis, centered around vanadium-dependent haloperoxidases, and explores the intricate relationship with reactive oxygen species (ROS) metabolism. The guide further examines the ecological functions of dibromomethane as a chemical defense agent, its biogeochemical importance, and the environmental factors that modulate its production. Finally, it presents detailed, field-proven protocols for the extraction and quantification of dibromomethane from algal tissues using gas chromatography-mass spectrometry (GC-MS), offering a complete workflow for researchers in the field.

The Biosynthetic Engine: How Marine Algae Produce Dibromomethane